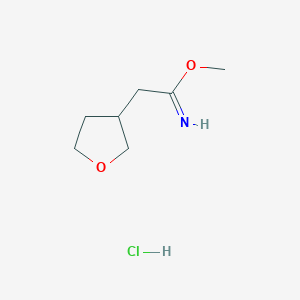

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride

Descripción general

Descripción

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound’s hydrochloride form enhances its solubility in water, making it more versatile for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride typically involves the reaction of tetrahydrofuran derivatives with methyl acetimidate. One common method includes the use of acid catalysts to facilitate the reaction, ensuring high yields and purity. The reaction conditions often require controlled temperatures and specific solvents to optimize the reaction rate and product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the tetrahydrofuran ring.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

Biological Activities

Recent studies have indicated that methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride exhibits significant biological activity:

- Antitumor Properties : Research has shown that this compound can inhibit tumor growth in various cancer models, making it a candidate for further development in cancer therapies.

- Antiviral Activity : Preliminary studies suggest efficacy against viruses such as HIV and hepatitis B, indicating its potential role in antiviral drug development.

Applications in Medicinal Chemistry

This compound is primarily utilized as a reagent in the synthesis of bioactive compounds. Its unique structural features allow for distinct reactivity patterns advantageous for creating therapeutic agents. The compound is being explored for its potential applications in:

- Drug Discovery : Its ability to interact with biological targets suggests it could lead to new drug candidates.

- Bioconjugation : The compound's functional groups make it suitable for bioconjugation processes, which are essential in developing targeted therapies.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antitumor Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against specific cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

- Antiviral Studies : Research highlighted its potential as an antiviral agent, where it was tested against HIV-infected cell lines and showed a reduction in viral load, indicating its mechanism may involve interference with viral replication processes .

Mecanismo De Acción

The mechanism by which Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydrofuran: A simpler analog that serves as a solvent and intermediate in organic synthesis.

Methyl acetimidate: A related compound used in similar synthetic applications.

Uniqueness

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride stands out due to its combined structural features, which confer unique reactivity and solubility properties. This makes it particularly valuable in applications requiring specific chemical behaviors that simpler analogs cannot provide.

Actividad Biológica

Methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride is a compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, and potential applications, supported by research findings and data tables.

This compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₅NO₂Cl

- Appearance : White to off-white powder

- Solubility : Soluble in water and methanol

- Melting Point : 139-142°C

- Boiling Point : Approximately 331.2°C

- Density : 1.14 g/cm³

This compound is primarily used as a reagent in organic synthesis, facilitating the production of various chemical compounds, particularly in drug discovery contexts.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Properties : Studies suggest its potential utility in cancer treatment.

- Antiviral Activity : It shows promise against viruses such as HIV and hepatitis B.

The compound's unique imidate functionality allows for distinct reactivity patterns, making it advantageous in medicinal applications.

Current research focuses on elucidating the mechanism of action of this compound. Interaction studies are underway to explore its efficacy against various biological targets, particularly how it interacts with enzymes or receptors that are relevant to its therapeutic effects.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods. A common pathway involves the reaction of tetrahydrofuran with ethyl chloroformate in the presence of a base such as triethylamine, followed by treatment with methylamine hydrochloride.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is provided below:

| Compound Name | Molecular Formula | Key Properties/Uses |

|---|---|---|

| Methyl 2-(tetrahydrofuran-2-yl)acetate | C₇H₁₂O₃ | Used in organic synthesis; less biological activity compared to the target compound. |

| Tetrahydrofuran-3-ylmethanamine hydrochloride | C₇H₁₅ClN | Exhibits different biological activities; used primarily as an intermediate in synthesis. |

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

- Antiviral Studies : Research indicated that it could reduce viral loads in cell cultures infected with HIV and hepatitis B, showcasing its antiviral properties.

- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile under standard laboratory conditions; however, caution is advised during handling due to potential exposure risks.

Propiedades

IUPAC Name |

methyl 2-(oxolan-3-yl)ethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-9-7(8)4-6-2-3-10-5-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXBGNWNVKWVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CC1CCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-59-9 | |

| Record name | 3-Furanethanimidic acid, tetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.